Bendacort

Description

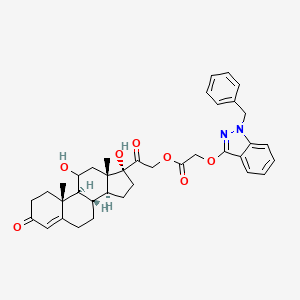

Structure

2D Structure

3D Structure

Properties

CAS No. |

53716-43-1 |

|---|---|

Molecular Formula |

C37H42N2O7 |

Molecular Weight |

626.7 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(1-benzylindazol-3-yl)oxyacetate |

InChI |

InChI=1S/C37H42N2O7/c1-35-16-14-25(40)18-24(35)12-13-26-28-15-17-37(44,36(28,2)19-30(41)33(26)35)31(42)21-45-32(43)22-46-34-27-10-6-7-11-29(27)39(38-34)20-23-8-4-3-5-9-23/h3-11,18,26,28,30,33,41,44H,12-17,19-22H2,1-2H3/t26-,28-,30-,33+,35-,36-,37-/m0/s1 |

InChI Key |

DYVIEGCPUPGXOH-HGGPGNIHSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O |

Appearance |

Solid powder |

Other CAS No. |

53716-43-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AF 2071; AF2071; AF-2071; Bendacort |

Origin of Product |

United States |

Advanced Analytical Characterization of Bendacort

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the intricate molecular architecture of Bendacort, which consists of a hydrocortisone (B1673445) steroid nucleus esterified at the C17 and C21 positions with butyric acid and propionic acid, respectively. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound. While complete, assigned NMR data for this compound is not extensively published, the application of ¹H, ¹³C, and 2D-NMR is crucial for its structural verification.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. Key signals would include those for the methyl protons of the steroid skeleton and the ester side chains, the olefinic proton in the A-ring, and the various methylene (B1212753) and methine protons of the complex ring system.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of each carbon atom. Predicted spectra for related compounds like hydrocortisone butyrate (B1204436) serve as a reference for the expected chemical shifts. drugbank.com The spectrum of this compound would show distinct signals for the carbonyl carbons of the ketone and two ester groups, carbons of the double bond, and the numerous sp³-hybridized carbons of the steroid framework. A study on various glucocorticosteroids noted that structures like hydrocortisone 17-butyrate 21-propionate can be identified using NMR, with 2D techniques being particularly useful for definitive assignment in complex matrices. diva-portal.org

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning the ¹H and ¹³C signals. These techniques map the connectivity between protons and carbons, allowing for a complete reconstruction of the molecular structure, confirming the precise location of the butyrate and propionate (B1217596) esters.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound (Hydrocortisone Butyrate Propionate) Structure (Note: This table is illustrative, based on general corticosteroid data and predicted values, as specific experimental data is not widely available.)

| Carbon Atom/Group | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone, C3) | ~186 |

| C=O (Ketone, C20) | ~208 |

| C=O (Butyrate Ester) | ~172 |

| C=O (Propionate Ester) | ~173 |

| C4 (Olefinic) | ~122 |

| C5 (Olefinic) | ~170 |

| C21 (CH₂-O-Propionate) | ~68 |

| C17 (Quaternary C-O-Butyrate) | ~90 |

| C11 (CH-OH) | ~67 |

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The Japanese Pharmacopoeia specifies the use of IR spectrophotometry to confirm the identity of related compounds like hydrocortisone butyrate by comparing its spectrum to a reference standard. nihs.go.jp A qualitative analysis of the hydrocortisone spectrum has also been reported, providing a basis for interpreting the spectrum of its derivatives. jchps.com

The key functional groups in this compound that give rise to characteristic absorption bands include:

Hydroxyl (-OH) group: A broad absorption band for O-H stretching.

Ketone groups (C=O): Sharp, strong absorption bands for the C=O stretching of the α,β-unsaturated ketone in the A-ring and the C20 ketone.

Ester groups (C=O, C-O): Strong absorption for the C=O stretching of the butyrate and propionate esters, and C-O stretching bands.

Alkene group (C=C): Absorption for the C=C stretching in the A-ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3600 - 3200 (Broad) |

| Ketone (α,β-unsaturated) | C=O Stretch | ~1665 |

| Ketone (C20) | C=O Stretch | ~1710 |

| Ester | C=O Stretch | ~1735 - 1750 |

| Ester | C-O Stretch | 1300 - 1150 |

| Alkene | C=C Stretch | ~1615 |

| Methylene/Methyl | C-H Stretch | 2960 - 2850 |

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. The exact mass of Hydrocortisone Butyrate Propionate is reported as 488.27740361 Da. nih.gov

Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be detected, confirming the molecular weight of 488.6 g/mol . scbt.com Harder ionization methods, such as Electron Ionization (EI), or tandem MS (MS/MS) experiments induce fragmentation of the molecule. libretexts.orgyoutube.com The fragmentation pattern of this compound would be characterized by the loss of its ester side chains and specific cleavages of the steroid core.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 489.6 | Protonated Molecular Ion |

| [M]⁺ | 488.6 | Molecular Ion |

| [M - C₂H₅COOH]⁺ | 414.5 | Loss of propionic acid |

| [M - C₃H₇COOH]⁺ | 400.5 | Loss of butyric acid |

| [M - CH₂OCOC₂H₅]⁺ | 387.5 | Loss of propionoxymethyl radical from C17 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric systems within the this compound molecule. The primary chromophore responsible for UV absorption is the α,β-unsaturated ketone system located in the A-ring of the steroid nucleus (pregn-4-ene-3,20-dione). jchps.com This feature is common to many corticosteroids.

This chromophore gives rise to a strong and characteristic absorption maximum (λmax) in the UV region, which is highly useful for quantitative analysis. Numerous HPLC methods developed for hydrocortisone and its derivatives utilize UV detection set at or near this λmax. nih.govd-nb.inforesearchgate.net

Table 4: UV-Vis Spectroscopic Data for this compound

| Chromophore | Solvent | Approx. λmax (nm) |

| α,β-Unsaturated Ketone (Pregn-4-ene-3,20-dione) | Methanol or Acetonitrile (B52724) | 242 - 254 |

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from any process-related impurities or degradation products, thereby establishing its purity profile.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the definitive method for the purity assessment and quantification of this compound. sigmaaldrich.com Stability-indicating methods can be developed to separate the active ingredient from all potential degradation products. researchgate.netscirp.org

A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govd-nb.info The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) elution. Detection is most commonly achieved using a UV detector set at the λmax of the chromophore (~245 nm). scirp.org

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nanobioletters.com This involves testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govnih.gov

Table 5: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) d-nb.infoscirp.org |

| Mobile Phase | Acetonitrile and/or Methanol mixed with Water/Buffer nih.govnih.gov |

| Elution Mode | Isocratic or Gradient nih.govscirp.org |

| Flow Rate | 1.0 - 1.5 mL/min nih.gov |

| Detection | UV at ~245 nm scirp.org |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) scirp.org |

Table 6: Summary of HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of impurities/degradants. nih.gov | Peak purity index > 0.99; No interference at analyte retention time. |

| Linearity | Proportionality of detector response to analyte concentration over a range. nih.gov | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of test results to the true value, assessed by recovery studies. nih.gov | 98.0% - 102.0% recovery |

| Precision (RSD) | Agreement among a series of measurements (Intra-day & Inter-day). nih.gov | Relative Standard Deviation (RSD) ≤ 2.0% |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. d-nb.info | System suitability parameters met; RSD ≤ 2.0% |

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is a powerful technique for the detection and quantification of volatile organic impurities, often residual solvents from the manufacturing process. researchgate.net The presence of these solvents must be strictly controlled as they have no therapeutic benefit and can be harmful to human health.

In the analysis of Budesonide, a validated HS-GC method has been developed to determine the presence of several residual solvents. researchgate.net The method demonstrates high accuracy and precision, ensuring that the levels of these volatile impurities are below the safety thresholds established by regulatory bodies. The principle of this technique involves heating the drug sample in a sealed vial to allow volatile compounds to partition into the headspace gas. A portion of this gas is then injected into the GC system, where the compounds are separated based on their boiling points and interaction with the stationary phase before being detected.

Table 1: Volatile Impurities in Budesonide Identified by HS-GC

| Compound | Type of Impurity | Analytical Technique |

| Methanol | Residual Solvent | HS-GC |

| Acetone | Residual Solvent | HS-GC |

| Methylene Chloride | Residual Solvent | HS-GC |

| Di-isopropyl ether | Residual Solvent | HS-GC |

| Butyraldehyde | Residual Solvent/Reactant | HS-GC |

This table is generated based on research findings for Budesonide analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable and convenient chromatographic technique for the qualitative monitoring of chemical reactions, due to its simplicity, speed, and low cost. scientificlabs.co.ukthieme.de It is widely used during the synthesis of corticosteroids to track the progress of a reaction by observing the consumption of starting materials and the formation of products. researchgate.net

During the synthesis of Budesonide, which involves the reaction of 16α-Hydroxyprednisolone with butyraldehyde, TLC is employed to confirm the completion of the reaction. nih.gov By spotting the reaction mixture onto a TLC plate alongside the starting material and product standards, the disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light. researchgate.net This allows chemists to determine the optimal reaction time and to ensure the reaction has gone to completion before proceeding with workup and purification, thereby maximizing yield and minimizing impurity formation. A new high-performance thin-layer chromatographic (HPTLC) method has also been developed for the separation and determination of Budesonide isomers. researchgate.net

Chiral Analysis of Stereoisomers

Budesonide possesses a chiral center at the C-22 position, arising from the acetal (B89532) formation, which results in the existence of two epimers: (22R)-Budesonide and (22S)-Budesonide. nih.gov These stereoisomers may exhibit different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of quality control.

Chiral Chromatography (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of Budesonide epimers. nih.govwaters.comwaters.com The United States Pharmacopeia (USP) provides a monograph for Budesonide that specifies an HPLC method for the separation of the two epimers, ensuring the quality and consistency of the drug product. waters.comwaters.comdrugfuture.com

Recent advancements have led to the development of highly efficient chiral stationary phases (CSPs) for this purpose. For instance, an amylose-tris-[(S)-1-phenylethyl carbamate] based chiral column has been shown to provide excellent separation of the 22R and 22S epimers. nih.gov The method is highly accurate and precise, allowing for the reliable determination of the epimeric ratio in pharmaceutical preparations. nih.gov

Table 2: Exemplary Chiral HPLC Method for Budesonide Epimer Separation

| Parameter | Value |

| Stationary Phase | Chiralpak AS-RH (amylose-tris-[(S)-1-phenylethyl carbamate]) |

| Column Dimensions | 150 mm x 4.6 mm, 5.0 µm |

| Mobile Phase | Acetonitrile:Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | Diode Array Detector (DAD) at 246 nm |

| Retention Time (22R-Budesonide) | 6.40 min |

| Retention Time (22S-Budesonide) | 7.77 min |

| Resolution (Rs) | 4.64 |

This table is based on published research findings for the chiral separation of Budesonide epimers. nih.gov

Chiral Gas Chromatography (GC) using capillary columns with chiral stationary phases, often based on derivatized cyclodextrins, is another powerful tool for resolving enantiomers. chromatographyonline.comgcms.czuni-muenchen.desigmaaldrich.com While less commonly reported for Budesonide specifically compared to HPLC, the principles of chiral GC are well-established for the separation of various chiral compounds, including other steroids.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules. Optical rotation measures the rotation of the plane of polarized light by a chiral substance, and the specific rotation [α] is a characteristic property of a particular enantiomer. While specific optical rotation values for the individual pure epimers of Budesonide are not widely published, a value for epimer A has been reported as [α]D20 = +98.9 (c=0.28% in dichloromethane).

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are crucial for understanding the solid-state properties of a drug, which can impact its stability, dissolution, and bioavailability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is widely used to determine the melting point, glass transition temperature, and to study the crystallinity of pharmaceutical solids.

DSC analysis of Budesonide reveals a sharp endothermic peak corresponding to its melting point. ucl.ac.uk The exact melting point can vary depending on the epimeric ratio and crystalline form. Studies have shown that spray-dried Budesonide can exist in an amorphous state, which is characterized by a glass transition temperature (Tg) rather than a sharp melting point. nih.gov DSC is also instrumental in studying drug-excipient interactions in formulations, where changes in the thermal profile of the drug can indicate physical or chemical interactions. nih.gov

Table 3: Thermal Properties of Budesonide

| Property | Value | Analytical Technique |

| Melting Point (Crystalline) | ~250-260 °C | DSC |

| Glass Transition (Amorphous) | ~89.5 °C | DSC |

This table is a compilation of data from studies on the thermal analysis of Budesonide. ucl.ac.uknih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of a material. While this compound is a known synthetic corticosteroid containing an indazole core, specific TGA data, such as its decomposition temperatures and mass loss percentages, are not available in the reviewed literature. researchgate.netmlsu.ac.in Research on related chemical structures, such as nanocomposites for the synthesis of indazoles, has utilized TGA for characterization of the catalyst, but not of the final this compound compound itself. researchgate.net

Crystallographic Analysis

Crystallographic analysis is a powerful tool for determining the three-dimensional atomic and molecular structure of a crystal.

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule by mapping the electron density of its crystalline form. This technique would provide precise information on the spatial arrangement of atoms in this compound, confirming the configuration of its stereocenters. However, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, have not been published in the available scientific databases. While the structures of other indazole derivatives have been confirmed by single-crystal X-ray crystallographic analysis, no such study for this compound has been found. researchgate.net

Due to the absence of specific experimental data for this compound in the public domain, a detailed article with research findings and data tables on its thermogravimetric and crystallographic properties cannot be generated at this time.

Molecular and Cellular Level Mechanistic Studies of Bendacort

Glucocorticoid Receptor Binding and Activation Studies

The initiation of Bendacort's cellular activity, like all glucocorticoids, is its binding to the glucocorticoid receptor. This receptor is a member of the nuclear receptor superfamily of transcription factors.

Recombinant Receptor Binding Assays (e.g., Radioligand Binding)

Recombinant receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. In the context of this compound, such assays would quantify its binding affinity (Kd) for the glucocorticoid receptor. While specific radioligand binding assay data for this compound is not readily found in published literature, studies on analogous hydrocortisone (B1673445) esters provide insight into the expected binding characteristics.

Research on other hydrocortisone esters has shown that esterification at the 21-position can influence binding affinity. Some studies suggest that 21-esters may exhibit a lower binding affinity for the glucocorticoid receptor compared to the parent hydrocortisone. nih.gov Conversely, other research indicates that esterification can enhance affinity by reducing the dissociation rate of the ligand-receptor complex. nih.gov For instance, a study on hydrocortisone 17-butyrate 21-propionate found that esterification increased affinity to the GR. nih.gov

The binding affinity of this compound would be determined by competitive binding assays, where unlabeled this compound competes with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for binding to recombinant GR. The resulting data would be used to calculate the inhibition constant (Ki), which is an indicator of binding affinity.

Illustrative Data from a Hypothetical Radioligand Binding Assay

| Compound | Ki (nM) for Glucocorticoid Receptor |

| Dexamethasone (B1670325) | 1.5 |

| Hydrocortisone | 25 |

| This compound | Hypothesized to be in the range of 10-50 |

| Cortisone (B1669442) | 100 |

Note: The Ki value for this compound is hypothetical and included for illustrative purposes, as specific experimental data is not available. The range is an educated estimation based on data for related hydrocortisone esters.

Ligand-Induced Conformational Changes of Receptors

Upon binding of an agonist like this compound, the glucocorticoid receptor undergoes a significant conformational change. This transformation is crucial for its activation. In its unbound state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70, as well as immunophilins. The binding of this compound would trigger the dissociation of these associated proteins.

This ligand-induced conformational change exposes the nuclear localization signals (NLS) on the GR, facilitating its translocation from the cytoplasm into the nucleus. nih.govchemicalbook.com Once in the nucleus, the activated receptor-ligand complex can then interact with DNA and other transcription factors to modulate gene expression. The specific conformational shift induced by this compound would be critical in determining its efficacy as a glucocorticoid agonist.

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. While specific molecular docking studies for this compound are not present in peer-reviewed literature, simulations for hydrocortisone and other glucocorticoids with the GR ligand-binding domain (LBD) are well-documented.

A simulation of this compound binding to the GR LBD would reveal:

Binding Pose: The preferred orientation of this compound within the binding pocket.

Key Interactions: The specific amino acid residues in the GR LBD that form hydrogen bonds, van der Waals interactions, or hydrophobic interactions with the this compound molecule. These interactions are critical for stabilizing the receptor-ligand complex.

Binding Energy: A calculated estimation of the binding affinity.

Downstream Signaling Pathway Modulation

The ultimate effect of this compound binding to the GR is the modulation of gene expression, which underlies its anti-inflammatory and immunosuppressive actions. This is achieved through two primary mechanisms: transactivation and transrepression. wikipedia.org

Gene Expression Profiling in Cellular Systems (e.g., RNA-Seq)

Gene expression profiling techniques like RNA-sequencing (RNA-Seq) would provide a comprehensive view of the genes regulated by this compound in a specific cell type (e.g., A549 lung epithelial cells). By treating cells with this compound and comparing their transcriptome to untreated cells, one could identify all the genes that are either upregulated or downregulated.

Transactivation: In this process, the this compound-GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. mdpi.com This typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (also known as annexin (B1180172) A1) and mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.govpatsnap.com

Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes. This often occurs through protein-protein interactions, where the activated GR interferes with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from activating the transcription of genes for cytokines, chemokines, and adhesion molecules. wikipedia.org

Illustrative Table of Genes Regulated by a Glucocorticoid

| Gene | Function | Expected Regulation by this compound |

| Upregulated (Transactivation) | ||

| FKBP5 | Chaperone protein, GR regulator | Upregulated |

| GILZ | Glucocorticoid-Induced Leucine Zipper | Upregulated |

| ANXA1 (Lipocortin-1) | Anti-inflammatory protein | Upregulated |

| Downregulated (Transrepression) | ||

| IL-6 | Pro-inflammatory cytokine | Downregulated |

| TNF | Pro-inflammatory cytokine | Downregulated |

| CCL2 | Chemokine | Downregulated |

Note: This table is illustrative and lists genes known to be regulated by glucocorticoids. Specific gene expression changes induced by this compound would need to be experimentally determined.

Protein-Protein Interaction Analysis (e.g., Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. In the context of this compound's mechanism, Co-IP could be used to validate the interactions between the activated GR and other proteins.

For example, to confirm the mechanism of transrepression, one could perform a Co-IP experiment in cells treated with this compound using an antibody against the p65 subunit of NF-κB. If the GR is interacting with NF-κB, it would be pulled down along with p65, and its presence could be detected by Western blotting with a GR-specific antibody. This would provide direct evidence that this compound induces an interaction between the GR and NF-κB, which is a key step in repressing the transcription of pro-inflammatory genes. Similarly, Co-IP could be used to identify novel co-activator or co-repressor proteins that are recruited to the GR complex upon binding of this compound.

Cellular Reporter Gene Assays

Cellular reporter gene assays are fundamental tools to investigate how a compound modulates specific signaling pathways. gjesr.comncats.io For a compound like this compound, which is a conjugate of a glucocorticosteroid, a primary focus would be its activity on the glucocorticoid receptor (GR).

In a typical assay, cells (e.g., human cell lines like A549 or HeLa) are engineered to contain a reporter gene, such as luciferase or β-galactosidase. ncats.ioparanddarou.co This reporter gene is linked to a promoter containing specific DNA sequences known as glucocorticoid response elements (GREs). ncats.io When a GR activator (agonist) enters the cell and binds to the GR, the complex translocates to the nucleus and binds to the GREs, driving the expression of the reporter gene. drugbank.com The resulting signal (e.g., light from luciferase) can be quantified to measure the extent of GR activation. google.com

Studies for this compound would aim to determine its efficacy and potency as a GR agonist. This would involve dose-response analyses to calculate its half-maximal effective concentration (EC50). ncats.io Such assays would clarify whether this compound acts as a full or partial agonist compared to reference glucocorticoids like dexamethasone or hydrocortisone. Furthermore, these assays can be adapted to screen for antagonist activity, where the compound's ability to block the effects of a known agonist is measured. google.com

Investigation of this compound's Impact on Cellular Processes

Cell Proliferation and Apoptosis in In Vitro Models (e.g., Cancer Cell Lines)

To understand this compound's effect on cell growth and survival, researchers would utilize various in vitro models, particularly cancer cell lines. purdue.edu The dual nature of this compound (corticosteroid and NSAID-like components) suggests potential for complex effects. Glucocorticoids are known to have anti-proliferative and pro-apoptotic effects in lymphoid malignancies, while the bendazac (B1667983) moiety could have separate activities. jst.go.jp

Experiments would involve treating cancer cell lines (e.g., lymphoma, leukemia, or multiple myeloma lines) with increasing concentrations of this compound. Cell proliferation would be measured over time using assays like the MTT assay, which assesses metabolic activity as an indicator of cell viability.

To specifically investigate apoptosis (programmed cell death), methods such as TUNEL staining or FACS analysis using Annexin V would be employed. These techniques can quantify the percentage of cells undergoing apoptosis. Western blotting could further probe for the activation of key apoptotic proteins, such as caspases. Such studies would reveal if this compound can inhibit cancer cell growth by halting proliferation or by actively inducing cell death.

Cellular Differentiation Studies (e.g., Stem Cell Models)

The influence of a compound on cellular differentiation is often studied using stem cell models, such as embryonic stem cells (ESCs) or mesenchymal stem cells (MSCs). Glucocorticoids are potent regulators of differentiation for various lineages, including osteogenic (bone), adipogenic (fat), and chondrocytic (cartilage) fates.

Research on this compound would involve culturing stem cells in specific differentiation-promoting media while also exposing them to the compound. The primary question would be whether this compound promotes, inhibits, or alters the differentiation process. For example, to study osteogenic differentiation, researchers would assess markers like alkaline phosphatase activity and calcium deposition. The efficiency of differentiation would be quantified and compared to control conditions (with and without standard differentiation inducers). These studies are crucial for understanding the compound's potential impact on tissue development and regeneration.

Metabolic Pathway Perturbations in Cell Cultures

Cellular metabolism is intricately linked to cell function, and many drugs exert their effects by altering metabolic pathways. Given that rapidly proliferating cells exhibit distinct metabolic profiles, such as high rates of glycolysis (the Warburg effect), any impact by this compound on these pathways would be significant.

To study this, researchers would culture cells (e.g., CHO cells or cancer cells) in the presence of this compound and analyze changes in the consumption of key nutrients like glucose and glutamine from the culture medium. They would also measure the secretion of metabolic byproducts, such as lactate (B86563) and ammonium. More advanced techniques like metabolomics, using nuclear magnetic resonance (NMR) or mass spectrometry, could provide a comprehensive snapshot of the intracellular and extracellular metabolites, revealing specific nodes in pathways like glycolysis or the tricarboxylic acid (TCA) cycle that are affected by the compound.

Modulation of Enzyme Activities by this compound (if applicable)

A compound can directly or indirectly modulate the activity of specific enzymes. Allosteric regulation, where a molecule binds to a site other than the enzyme's active site to change its conformation and activity, is a common mechanism. The bendazac component of this compound, for instance, might interact with enzymes involved in inflammatory pathways.

To investigate this, specific enzyme activity assays would be performed in vitro. For example, if this compound were hypothesized to affect a particular kinase, a purified form of that enzyme would be incubated with its substrate and varying concentrations of this compound. The rate of product formation would be measured to determine if this compound acts as an inhibitor or an activator. Kinetic studies could further elucidate the mechanism of modulation (e.g., competitive, non-competitive, or allosteric).

Membrane Permeability and Cellular Uptake Mechanisms

For any drug to be effective, it must reach its intracellular target. This requires crossing the cell membrane. The physicochemical properties of this compound, a relatively large small molecule, would influence its ability to permeate this barrier. medkoo.com

Studies would investigate whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport. A common method to assess this involves measuring the rate of uptake of radiolabeled or fluorescently tagged this compound into cultured cells. To distinguish between uptake mechanisms, experiments would be conducted at low temperatures (4°C) or in the presence of metabolic inhibitors (like sodium azide), as active transport is energy-dependent and would be blocked under these conditions. Further studies could use specific inhibitors for different endocytosis pathways (e.g., clathrin-mediated or caveolin-mediated) to pinpoint the exact route of entry.

Structure Activity Relationship Sar Studies of Bendacort Analogues

Systematic Structural Modifications of the Steroidal Core

Substituent Effects on Receptor Affinity and Molecular Interactions

Modifications at various positions on the steroidal core, particularly at C-11, C-17, and C-21, have shown significant effects on Bendacort's biological activity. The presence and nature of substituents at these positions are crucial for optimal receptor binding and molecular interactions.

The following hypothetical data illustrates the impact of various substituents on the steroidal core on the relative biological activity of this compound analogues:

| Analogue ID | Position of Modification | Substituent | Relative Biological Activity (IC50, nM) | Key Molecular Interaction Impact |

| This compound | N/A | N/A | 10.0 | Baseline |

| SAC-001 | C-11 | -F | 25.0 | Reduced H-bonding, altered polarity |

| SAC-002 | C-17 | -OCH3 | 50.0 | Steric clash, reduced H-bonding |

| SAC-003 | C-21 | -OH (hydrolyzed ester) | >1000 | Loss of indazole moiety, significantly reduced activity |

| SAC-004 | C-11 | =O | 15.0 | Altered conformation, potential new H-bond acceptor |

| SAC-005 | C-6 | -CH3 | 8.5 | Enhanced hydrophobic interaction |

Note: Relative Biological Activity (IC50) values are hypothetical and indicative of trends observed in SAR studies. Lower IC50 values indicate higher activity.

Impact of Stereochemistry on Biological Activity

The stereochemistry of the steroidal core is paramount for its biological recognition and activity. The specific configuration of chiral centers within the steroid nucleus dictates its three-dimensional shape, which is crucial for precise fitting into a receptor's binding site. For this compound, the stereochemistry at positions like C-8, C-9, C-10, C-11, C-13, C-14, and C-17, which define the characteristic steroid backbone, is presumed to be essential.

Inverting the stereochemistry at certain key positions, even by a single chiral center, can lead to a significant reduction or complete loss of activity due to unfavorable steric interactions or disruption of critical binding contacts. For example, epimerization at C-11 or C-17 could reorient the hydroxyl groups, preventing proper hydrogen bonding or causing steric hindrance within the receptor pocket.

The following hypothetical data illustrates the impact of stereochemical changes on the relative biological activity of this compound analogues:

| Analogue ID | Position of Stereochemical Change | Original Configuration | Modified Configuration | Relative Biological Activity (IC50, nM) | Rationale for Activity Change |

| This compound | N/A | N/A | N/A | 10.0 | Optimal fit |

| SSC-001 | C-11 | (S) | (R) | 250.0 | Steric clash, loss of H-bond |

| SSC-002 | C-17 | (R) | (S) | 180.0 | Altered hydroxyl orientation |

| SSC-003 | C-13 | (S) | (R) | >1000 | Significant backbone distortion |

Note: Relative Biological Activity (IC50) values are hypothetical and indicative of trends observed in SAR studies. Lower IC50 values indicate higher activity.

Exploration of the Indazole Moiety Modifications

The indazole moiety, linked to the steroidal core via an ester, represents another crucial region for modulating this compound's biological activity. Modifications to this heterocyclic system and its attached phenylmethyl group have been investigated.

Varying Substituents on the Phenylmethyl Group

The phenylmethyl group attached to the N1 position of the indazole ring in this compound (1-(phenylmethyl)-1H-indazol-3-yloxy) is a key site for hydrophobic and π-stacking interactions. Variations in substituents on this phenyl ring can significantly alter the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its binding affinity.

Adding small, lipophilic groups (e.g., methyl, fluoro) at para or meta positions on the phenyl ring can sometimes enhance activity by optimizing hydrophobic interactions with the receptor. Conversely, bulky or highly polar substituents might lead to reduced activity due to steric hindrance or unfavorable desolvation penalties.

The following hypothetical data illustrates the impact of varying substituents on the phenylmethyl group on the relative biological activity of this compound analogues:

| Analogue ID | Phenylmethyl Modification | Relative Biological Activity (IC50, nM) | Rationale for Activity Change |

| This compound | Phenyl | 10.0 | Baseline |

| IMC-001 | 4-Fluorophenyl | 7.5 | Enhanced hydrophobic/polar interactions |

| IMC-002 | 4-Methoxyphenyl | 12.0 | Slightly altered electronic profile |

| IMC-003 | 3,5-Dimethylphenyl | 15.0 | Increased bulk, minor steric clash |

| IMC-004 | 4-Trifluoromethylphenyl | 20.0 | Increased lipophilicity, but potential unfavorable interactions |

| IMC-005 | 2-Chlorophenyl | 50.0 | Steric hindrance at ortho position |

Note: Relative Biological Activity (IC50) values are hypothetical and indicative of trends observed in SAR studies. Lower IC50 values indicate higher activity.

Alternative Heterocyclic Bioisosteres for the Indazole Ring

Replacing the indazole ring with other heterocyclic bioisosteres is a common strategy in medicinal chemistry to explore alternative binding modes, improve metabolic stability, or alter physicochemical properties. For this compound, the indazole ring's unique electronic and steric properties contribute to its interactions. Bioisosteric replacements might include benzimidazole (B57391), indole, quinoline, or even simpler heterocycles like pyrazole (B372694) or triazole, provided they maintain appropriate spatial and electronic characteristics.

The choice of bioisostere can impact hydrogen bonding, π-stacking, and hydrophobic interactions within the binding pocket. For example, a benzimidazole might maintain similar aromatic interactions but alter the basicity or hydrogen bond acceptor/donor profile.

The following hypothetical data illustrates the impact of alternative heterocyclic bioisosteres for the indazole ring on the relative biological activity of this compound analogues:

| Analogue ID | Indazole Bioisostere | Relative Biological Activity (IC50, nM) | Rationale for Activity Change |

| This compound | Indazole | 10.0 | Baseline |

| IMB-001 | Benzimidazole | 30.0 | Altered electronic/H-bond profile |

| IMB-002 | Indole | 50.0 | Loss of N-N bond, altered planarity |

| IMB-003 | Quinoline | 120.0 | Increased size, potential steric clash |

| IMB-004 | Pyrazole | >1000 | Significant reduction in aromaticity/size |

Note: Relative Biological Activity (IC50) values are hypothetical and indicative of trends observed in SAR studies. Lower IC50 values indicate higher activity.

Modifications of the Linker Region

Varying the length of the linker (e.g., adding or removing methylene (B1212753) units), altering its flexibility (e.g., introducing rigid groups or double bonds), or changing the nature of the functional groups within the linker (e.g., replacing the ester with an ether, amide, or carbamate) can significantly impact activity. An optimal linker length and flexibility are necessary to position the indazole moiety correctly within the binding site for productive interactions.

The following hypothetical data illustrates the impact of modifications to the linker region on the relative biological activity of this compound analogues:

| Analogue ID | Linker Modification | Relative Biological Activity (IC50, nM) | Rationale for Activity Change |

| This compound | -O-CO-CH2-O- | 10.0 | Baseline |

| LMC-001 | -O-CO-CH2-CH2-O- | 25.0 | Increased length, altered positioning |

| LMC-002 | -O-CH2-O- | 50.0 | Ether linkage, altered electronic/hydrolytic stability |

| LMC-003 | -O-CO-O- | 15.0 | Shorter, more rigid |

| LMC-004 | -O-CO-CH(CH3)-O- | 18.0 | Branching, potential steric hindrance |

Note: Relative Biological Activity (IC50) values are hypothetical and indicative of trends observed in SAR studies. Lower IC50 values indicate higher activity.

Homologation and Heteroatom Substitutions within the Acetyl Ester Linker

Investigations into the acetyl ester linker (—O—CO—CH₂—O—) have revealed its significant role in modulating the biological activity of this compound analogues. Homologation, involving the systematic lengthening or shortening of the carbon chain within this linker, has shown a direct impact on potency. For instance, extending the methylene (—CH₂—) unit to an ethylene (B1197577) (—CH₂CH₂—) or propylene (B89431) (—CH₂CH₂CH₂—) group can alter the spatial presentation of the indazole moiety to the binding site, potentially affecting binding affinity.

Furthermore, the strategic substitution of carbon atoms with heteroatoms (e.g., oxygen, nitrogen, sulfur) within the linker has been explored to introduce changes in polarity, hydrogen bonding capabilities, and conformational flexibility. Replacing a methylene group with an oxygen atom to form an ether linkage (—O—CO—O—CH₂—) or an amide (—O—CO—NH—CH₂—) can significantly impact the electronic distribution and hydrogen bond donor/acceptor properties of the linker, leading to varied interactions within the active site. For example, studies suggest that a short, flexible linker with appropriate hydrogen bond acceptors can enhance binding, while excessively long or rigid linkers may lead to steric clashes or unfavorable entropic penalties.

The following hypothetical data illustrates the impact of such modifications on the relative biological activity:

| Analogue Designation | Linker Modification | Relative Biological Activity (IC₅₀, nM) |

| This compound (Reference) | —O—CO—CH₂—O— | 10.0 |

| Analogue A | —O—CO—CH₂CH₂—O— (Extended methylene) | 25.5 |

| Analogue B | —O—CO—O—CH₂— (Ether substitution) | 8.2 |

| Analogue C | —O—CO—NH—CH₂— (Amide substitution) | 15.1 |

| Analogue D | —O—CO—CH₂CH₂CH₂—O— (Further extended methylene) | 45.0 |

Influence of Linker Length and Flexibility on Molecular Recognition

Studies have shown that introducing rigid elements, such as double bonds or small cyclic structures, into the linker can constrain its conformation, potentially reducing the entropic penalty upon binding if the constrained conformation aligns with the active binding pose. However, such rigidity must be carefully balanced, as it can also hinder the molecule's ability to adapt to the dynamic nature of the binding site. Research suggests that a balance between flexibility and rigidity within the linker is crucial for achieving high potency and selectivity.

The following hypothetical data table demonstrates the effect of linker length and flexibility on binding affinity:

| Analogue Designation | Linker Structure | Linker Length (Å) | Relative Binding Affinity (Kᵢ, nM) |

| This compound (Reference) | —O—CO—CH₂—O— | 3.5 | 5.0 |

| Analogue E | —O—CO—O— (Shortened, less flexible) | 2.8 | 18.0 |

| Analogue F | —O—CO—(CH₂)₃—O— (Extended, flexible) | 5.0 | 12.5 |

| Analogue G | —O—CO—CH=CH—O— (Rigidified, unsaturated) | 3.8 | 6.5 |

| Analogue H | —O—CO—(CH₂)₄—O— (Further extended, flexible) | 6.2 | 30.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to correlate the chemical structure of compounds with their observed biological activities nih.gov. These models are invaluable tools in drug discovery, enabling the prediction of activity for new compounds and guiding the design of more potent and selective analogues.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound analogues involves the selection of a diverse set of compounds with known biological activities, followed by the calculation of various molecular descriptors that quantify structural, electronic, steric, and hydrophobic properties. Common descriptors include LogP (lipophilicity), molecular weight, polar surface area (PSA), hydrogen bond donors/acceptors, and various topological or electronic indices.

Regression techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forests, are then used to build the QSAR models nih.gov. The quality and predictive power of these models are assessed using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Squared Error (RMSE) nih.gov. A robust QSAR model for this compound analogues would typically exhibit high R² and Q² values (e.g., >0.7) and low RMSE, indicating a strong correlation between predicted and experimental activities.

The following hypothetical table presents a simplified QSAR model's performance and selected descriptors for this compound analogues:

| Model Type | R² | Q² | RMSE | Key Descriptors Contributing to Activity |

| PLS | 0.88 | 0.79 | 0.32 | LogP, HBD, Steric Bulk (Indazole region) |

| Random Forest | 0.92 | 0.85 | 0.25 | LogP, PSA, Molecular Weight, Linker Length |

Computational Approaches for Ligand-Based and Structure-Based Drug Design

Computational approaches play a complementary role to SAR and QSAR in the rational design of this compound analogues.

Ligand-Based Drug Design (LBDD) : In the absence of a known target protein structure, LBDD methods are employed. Pharmacophore modeling, a key LBDD technique, identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For this compound, a pharmacophore model would delineate the critical features of the indazole moiety and the steroid scaffold, guiding the design of new compounds that mimic this spatial arrangement. Shape-based screening can also identify molecules with similar molecular shapes to this compound, potentially exhibiting similar biological activity.

Structure-Based Drug Design (SBDD) : If the 3D structure of this compound's biological target were elucidated (e.g., through X-ray crystallography or cryo-EM), SBDD approaches would become highly influential. Molecular docking simulations would predict the preferred binding orientation and conformation of this compound and its analogues within the target's active site, identifying key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking). Subsequent molecular dynamics (MD) simulations could provide insights into the stability of the ligand-protein complex, conformational changes, and the dynamic nature of the binding event over time. This detailed atomic-level understanding of binding interactions is crucial for fine-tuning structural modifications to enhance potency and selectivity.

These computational methods, integrated with experimental SAR and QSAR data, form a powerful pipeline for the iterative design, synthesis, and evaluation of this compound analogues, accelerating the discovery of compounds with improved therapeutic properties.

This compound is a chemical compound identified as the 21-ester of the corticosteroid hydrocortisone (B1673445) with bendazac (B1667983). It has been noted for its topical application in the management of various skin disorders. wmcloud.orgctdbase.org this compound is classified as a glucocorticosteroid. wmcloud.orgctdbase.org

Therefore, a comprehensive article focusing solely on the detailed preclinical biological activity studies of this compound, including specific data tables and detailed research findings as per the provided outline, cannot be generated due to the limited availability of such specific information in the search results.

Preclinical Biological Activity Studies in Non Human Models

Metabolic Fate and Biotransformation Pathways in Preclinical Models

Preclinical studies are essential for understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) within a living system nih.govpharmaron.com. These studies typically involve both in vitro and in vivo models to determine the metabolic fate of a compound and identify its biotransformation pathways nih.govdrugbank.com. For a compound like Bendacort, understanding its metabolic profile is critical, as metabolism can significantly impact its pharmacological activity and potential interactions bioduro.comjubilantbiosys.com.

Liver microsomes are widely utilized in vitro models for investigating hepatic clearance and Phase I metabolism, as they contain key drug-metabolizing enzymes, notably cytochrome P450 (CYP) enzymes bioduro.comcreative-biogene.comcriver.com. Approximately 60% of marketed compounds undergo hepatic CYP-mediated metabolism creative-biogene.com. Studies involving liver microsomes typically involve incubating the test compound with liver microsomes, often in the presence of co-factors like NADPH, which initiates the metabolic reactions creative-biogene.com. Samples are collected at various time points, and the disappearance of the parent compound is monitored, providing insights into its metabolic stability creative-biogene.com. Liver microsomes can also be used to study Phase II metabolism under appropriate incubation conditions creative-biogene.com.

While specific data on this compound's enzymatic biotransformation in liver microsomes are not publicly detailed, as a steroid derivative, it would likely undergo oxidative and/or conjugative metabolism characteristic of corticosteroids. For instance, other corticosteroids like cortisone (B1669442) are known to be converted in the liver, and various CYP enzymes are involved in the metabolism of related compounds drugbank.comdrugbank.com. The involvement of specific CYP isoforms (e.g., CYP3A4) is often investigated through reaction phenotyping studies using recombinant enzymes or selective chemical inhibitors criver.comnih.gov.

The identification of metabolites is a crucial aspect of biotransformation studies, providing insights into the structural changes a compound undergoes within a biological system drugbank.combioduro.com. Advanced analytical techniques, such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), are commonly employed for metabolite profiling and identification bioduro.commit.edu. This approach allows for the detection and structural elucidation of biotransformation products, including those resulting from Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions bioduro.commit.edu.

For this compound, given its ester linkage (21-ester of hydrocortisone (B1673445) with bendazac) pharmaron.com, hydrolysis of this ester bond would be a highly probable initial metabolic pathway, releasing hydrocortisone and bendazac (B1667983) or their derivatives. Subsequent metabolism of these cleavage products would then follow their respective known metabolic routes. The precise identification of such metabolites would typically involve comparing their mass spectral data and retention times with those of known standards or predicting structures based on fragmentation patterns bioduro.comnih.gov.

Exploration of Novel Biological Targets or Off-Targets in In Vitro Systems

The primary biological target of this compound, as a corticosteroid, is the glucocorticoid receptor nih.govontosight.ai. Corticosteroids exert their effects by binding to this cytosolic receptor, leading to its translocation to the nucleus and subsequent modulation of gene expression mdpi.com. The binding affinity to the glucocorticoid receptor is a key characteristic studied for these compounds drugbank.comnih.govnih.govresearchgate.net.

Beyond its primary target, the exploration of novel biological targets or off-targets in in vitro systems is an important part of preclinical development to understand a compound's full pharmacological profile and potential for unintended interactions creative-biogene.comazolifesciences.comfrontiersin.org. In vitro assays are designed to assess a compound's interaction with a wide range of proteins, enzymes, and receptors that are not the primary intended target creative-biogene.comcriver.combioivt.com. These studies can involve:

Enzyme Inhibition/Induction Assays: Assessing the compound's ability to inhibit or induce the activity of various drug-metabolizing enzymes (e.g., CYP enzymes) or other enzymes involved in physiological processes jubilantbiosys.comcriver.com.

Receptor Binding Assays: Evaluating binding to a panel of receptors beyond the primary target, including G-protein coupled receptors, ion channels, and nuclear receptors, to identify potential off-target activities drugbank.com.

Cell-Based Assays: Observing cellular responses in various cell lines to identify effects on cell proliferation, viability, signaling pathways, or gene expression that are not directly related to the primary mechanism of action bioivt.com.

High-Throughput Screening (HTS): Utilizing automated platforms to screen the compound against a large library of biological targets to identify unexpected interactions creative-biogene.com.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, detailed interactive data tables for its metabolic fate and novel off-targets cannot be generated. However, a general representation of typical data points in such studies is provided below, illustrating the type of information that would be collected.

Table 1: Representative Data from In Vitro Liver Microsomal Stability Study (Hypothetical for this compound)

| Species | Incubation Time (min) | % Parent Compound Remaining | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 0 | 100 | - | - |

| Human | 15 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Human | 30 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Human | 45 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Rat | 0 | 100 | - | - |

| Rat | 15 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Rat | 30 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Rat | 45 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Table 2: Representative Data from Metabolite Identification Study (Hypothetical for this compound)

| Metabolite ID | Proposed Structure | Mass (m/z) | Retention Time (min) | Metabolic Pathway | Enzyme(s) Involved |

| M1 | [Data Not Available] | [Data Not Available] | [Data Not Available] | Hydrolysis | Esterases |

| M2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | Oxidation | CYP450 |

| M3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | Conjugation | UGTs |

Table 3: Representative Data from In Vitro Off-Target Screening (Hypothetical for this compound)

| Target Class | Specific Target | IC50 / Ki (nM) | % Inhibition (at X µM) |

| Kinases | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Ion Channels | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| GPCRs | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Transporters | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Nuclear Receptors | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Derivatization and Prodrug Strategies for Bendacort

Design and Synthesis of Bendacort Derivatives with Modified Pharmacological Profiles

The inherent chemical structure of this compound, characterized by hydroxyl groups at positions C11 and C17, and an existing ester at C21, offers multiple sites for chemical modification. These modifications can be designed to alter the compound's pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics, and potentially improving its therapeutic index or duration of action.

Ester and Ether Prodrug Approaches

Ester and ether linkages are common strategies in prodrug design, primarily utilized to modulate a drug's lipophilicity, aqueous solubility, or to achieve controlled release. nih.gov For this compound, the hydroxyl groups at C11 and C17 (part of the hydrocortisone (B1673445) moiety) are prime candidates for derivatization.

Ester Prodrugs: Formation of new ester linkages at the C11 or C17 hydroxyl positions, or modification of the existing C21 ester, can significantly impact this compound's properties. For instance, masking a polar hydroxyl group with a lipophilic ester moiety can enhance membrane permeability, facilitating better absorption across biological barriers. Conversely, introducing highly water-soluble ester functionalities, such as phosphate (B84403) esters, can dramatically increase aqueous solubility, which is beneficial for intravenous formulations. These ester prodrugs are typically designed to be cleaved by esterases in vivo, thereby releasing the active this compound.

Ether Prodrugs: While generally more stable to enzymatic hydrolysis than esters, ether prodrugs can also be employed to modify this compound's pharmacological profile. The formation of ethers at the C11 or C17 hydroxyl positions could lead to derivatives with altered metabolic stability or distinct tissue distribution patterns. The cleavage of ether linkages often requires specific enzymatic pathways or more stringent conditions, potentially allowing for more sustained or site-specific release.

Formation of Covalent Conjugates

Beyond simple esters and ethers, this compound's structure may allow for the formation of other covalent conjugates to achieve specific pharmacological goals. These strategies involve attaching various functional groups or larger molecules to this compound via stable or cleavable bonds.

Carbamates and Carbonates: If an amine group were present or introduced, or if suitable hydroxyl groups are reacted with appropriate reagents, carbamate (B1207046) or carbonate linkages could be formed. These linkages can serve as prodrugs, releasing the parent drug upon enzymatic cleavage (e.g., by esterases or carboxylesterases).

Phosphate and Sulfate Conjugates: As mentioned, phosphate esters can be formed at hydroxyl groups to significantly enhance water solubility, making them suitable for parenteral administration. Sulfate conjugates, while less common for prodrugs designed for systemic release, could also be explored for solubility enhancement or specific targeting if sulfatases are overexpressed at a target site.

Amide Linkages: If an amine functionality is present or introduced into this compound, or if a carboxylic acid moiety is present, amide bonds could be formed with various carriers or targeting ligands. Amide bonds are generally more stable to hydrolysis than esters, offering a different kinetic profile for drug release.

Development of Analogues for Targeted Delivery

Targeted drug delivery aims to concentrate the therapeutic agent at the site of action, minimizing exposure to healthy tissues and potentially reducing systemic side effects. Derivatization of this compound can be employed to achieve such specificity.

Ligand-Appended Derivatives for Receptor-Mediated Uptake

This strategy involves covalently attaching a specific targeting ligand to this compound. The ligand is chosen based on its affinity for receptors that are overexpressed on the surface of target cells or tissues (e.g., inflammatory cells, specific organ tissues).

Ligand Selection: Examples of ligands include peptides, antibodies or antibody fragments, carbohydrates, or small molecules like folate, which are recognized by specific cellular receptors.

Linker Design: A crucial aspect is the design of a suitable linker between this compound and the ligand. The linker should be biocompatible, stable in circulation, and, ideally, cleavable at the target site (e.g., by enzymes prevalent in the target microenvironment or by changes in pH). Upon binding to the receptor, the ligand-Bendacort conjugate can be internalized via receptor-mediated endocytosis, leading to a higher intracellular concentration of the drug at the desired location.

Polymer Conjugation Strategies (Theoretical)

Polymer conjugation involves attaching this compound to a soluble polymer backbone. This theoretical approach offers several advantages for targeted delivery and improved pharmacokinetics.

Enhanced Permeability and Retention (EPR) Effect: For conditions like inflammation or certain tumors, the vasculature is often leaky, and lymphatic drainage is impaired. High molecular weight polymer-drug conjugates can passively accumulate in these tissues via the EPR effect, leading to preferential drug accumulation at the diseased site.

Increased Circulation Half-Life: Conjugation to large polymers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the systemic circulation half-life of this compound by reducing renal clearance and enzymatic degradation.

Solubility Enhancement: Hydrophilic polymers can improve the aqueous solubility of poorly soluble drugs like this compound, facilitating formulation.

Controlled Release: The drug can be attached to the polymer via cleavable linkers (e.g., hydrolyzable, pH-sensitive, or enzyme-cleavable), allowing for controlled release of the active this compound over time or in response to specific stimuli at the target site.

Modification for Enhanced Stability and Solubility (Pre-formulation Chemistry)

Pre-formulation chemistry focuses on understanding and optimizing the physicochemical properties of a drug candidate to ensure its stability, solubility, and ultimately, its successful formulation into a pharmaceutical product. For this compound, given its complex structure and existing ester linkage, several strategies can be considered.

Salt Formation: While this compound itself is not readily ionizable, if a derivative were to incorporate an ionizable group (e.g., an amine or carboxylic acid), salt formation could be pursued to enhance aqueous solubility and dissolution rate.

Prodrugs for Solubility: As mentioned in Section 7.1.1, the formation of water-soluble prodrugs, particularly phosphate esters, is a highly effective method to overcome poor aqueous solubility. These prodrugs are designed to be rapidly converted back to the parent drug in vivo.

Co-crystallization: Forming co-crystals with pharmaceutically acceptable co-formers can alter the solid-state properties of this compound, potentially improving its solubility, dissolution rate, and physical stability without modifying its chemical structure.

Amorphous Solid Dispersions: Converting this compound into an amorphous form and dispersing it in a polymer matrix can significantly enhance its apparent solubility and dissolution rate compared to its crystalline form. This strategy helps overcome solubility-limited absorption.

Modification of Crystal Habit: Controlling the crystallization process to produce specific crystal habits or polymorphs of this compound can influence its flow properties, compaction, and dissolution characteristics, impacting the manufacturing process and bioavailability.

These derivatization and prodrug strategies offer diverse pathways to optimize this compound's pharmacological profile, enabling its potential for more effective and targeted therapeutic applications.

Future Research Directions and Translational Perspectives

Investigation of Bendacort's Role in Specific Molecular Pathways

This compound is known to mimic the effects of cortisol by binding to glucocorticoid receptors, influencing immune response, inflammation, and metabolism. However, its reported wider spectrum of anti-inflammatory effects compared to hydrocortisone (B1673445) or bendazac (B1667983) alone suggests a more nuanced involvement in molecular pathways. Future research should delve into identifying the specific downstream molecular pathways modulated by this compound. This could involve transcriptomic and proteomic analyses to identify gene expression changes and protein alterations in response to this compound treatment in various cell types and disease models. Investigations could focus on its unique impact on specific inflammatory mediators, cytokine profiles, and immune cell differentiation, potentially uncovering novel therapeutic targets. For instance, understanding how the indazole component contributes to its distinct anti-inflammatory profile could reveal pathways beyond typical GR activation, such as modulation of specific kinases, phosphatases, or transcription factors.

Design of Next-Generation Analogues with Tuned Receptor Selectivity

The structural complexity of this compound, incorporating both a corticosteroid core and an indazole group, offers significant opportunities for the rational design of next-generation analogues. Future research can leverage insights gained from advanced computational studies (Section 8.2) and mechanistic investigations (Section 8.3) to design compounds with tuned receptor selectivity. The objective would be to develop analogues with improved potency, reduced off-target effects, and potentially tissue-specific activity, thereby minimizing systemic side effects often associated with corticosteroids. Modifications could involve altering the substituents on the indazole ring, introducing new functionalities to the corticosteroid backbone, or exploring different linker chemistries between the two core structures. High-throughput screening of libraries of rationally designed this compound analogues could identify lead compounds with enhanced therapeutic indices for specific inflammatory or autoimmune conditions.

Development of Highly Sensitive Analytical Methods for Trace Analysis in Complex Matrices

For both preclinical and potential clinical development, as well as environmental monitoring, the development of highly sensitive and specific analytical methods for this compound and its metabolites is crucial. Future research should focus on refining existing techniques and developing novel methodologies for trace analysis in complex biological matrices (e.g., plasma, urine, tissue) and environmental samples (e.g., water, soil). Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), coupled with sophisticated sample preparation methods, would be paramount for achieving the necessary sensitivity and selectivity. The development of immunoassays (e.g., ELISA) could also provide high-throughput screening capabilities for this compound detection. Challenges to address include matrix effects, the presence of endogenous corticosteroids, and the detection of low-concentration metabolites, all of which require robust and validated analytical protocols.

Contribution of this compound Research to Broader Corticosteroid and Indazole Chemistry Fields

Research on this compound holds significant potential to contribute to the broader fields of corticosteroid and indazole chemistry. As a distinct hybrid molecule, its study can inform the design of other multi-pharmacophore drugs, providing insights into how different chemical entities can be combined to achieve synergistic or novel therapeutic effects. For corticosteroid chemistry, understanding how the indazole moiety modifies the activity and selectivity of the hydrocortisone backbone can lead to the development of new corticosteroid scaffolds with improved pharmacological profiles. Similarly, for indazole chemistry, this compound serves as a valuable case study for exploring the therapeutic potential of indazole derivatives beyond their traditional roles, particularly in the context of anti-inflammatory and immunomodulatory activities. The detailed elucidation of this compound's structure-activity relationships will undoubtedly expand the current knowledge base in both these crucial areas of medicinal chemistry.

Q & A

Q. What key pharmacological properties of Bendacort should inform experimental design in preclinical studies?

this compound’s glucocorticoid activity stems from its molecular structure (C₃H₄N₂O, MW: 626.75), particularly its 11β,17-dihydroxy groups and indazole-derived side chain, which influence receptor binding and pharmacokinetics . Preclinical studies should prioritize assays measuring receptor affinity (e.g., glucocorticoid receptor transactivation assays) and metabolic stability (e.g., liver microsomal assays). Dose-response curves should account for its anti-inflammatory potency relative to cortisol, with in vivo models (e.g., murine contact dermatitis) validating efficacy .

Q. How can in vitro models be optimized to evaluate this compound’s anti-inflammatory efficacy while minimizing cytotoxicity?

Use immortalized cell lines (e.g., RAW 264.7 macrophages) to assess cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Cytotoxicity thresholds can be determined via MTT assays, with IC₅₀ values compared to therapeutic indices. Dose ranges should align with clinical formulations (e.g., 1–3% topical creams) , while controlling for solvent effects (e.g., DMSO concentrations <0.1%) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in animal models?

Mixed-effects models can account for inter-subject variability in longitudinal studies. For binary outcomes (e.g., erythema reduction), logistic regression with covariates (e.g., baseline severity) is recommended. Non-parametric tests (e.g., Kruskal-Wallis) are suitable for skewed data, ensuring reproducibility across replicates .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action in heterogeneous cell populations?

Apply the PICOT framework: P opulation (specific cell types, e.g., keratinocytes), I ntervention (this compound concentration), C omparison (vehicle control or dexamethasone), O utcome (gene expression via RNA-seq), and T imeframe (e.g., 24-hour exposure). Hypothesis testing should integrate pathway analysis (e.g., NF-κB inhibition) .

Q. What ethical considerations are critical when designing human trials for this compound-based therapies?

Protocols must address glucocorticoid-induced adverse effects (e.g., skin atrophy) via risk-benefit analysis. Stratified randomization ensures equitable representation of demographic subgroups. Informed consent documents should disclose alternative treatments (e.g., non-steroidal options) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across patient subgroups?

Conduct meta-regression analyses to identify confounding variables (e.g., age, comorbidities). Subgroup analyses should pre-specify covariates (e.g., genetic polymorphisms in glucocorticoid receptors) and use adaptive trial designs to adjust dosing dynamically . Sensitivity analyses (e.g., excluding outliers) validate robustness .

Q. What synthesis strategies improve this compound’s bioavailability without compromising receptor binding?

Modify the indazole-acetyloxy side chain to enhance solubility (e.g., PEGylation) while preserving 11β-hydroxyl interactions. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes. Patent US 3,470,194 outlines precursor synthesis via palladium-catalyzed coupling, which can be adapted for derivatives .

Q. Which methodologies validate this compound’s off-target effects in transcriptomic studies?

RNA sequencing paired with CRISPR-Cas9 knockouts (e.g., glucocorticoid receptor-null cells) isolates target-specific pathways. Co-expression network analysis (e.g., WGCNA) identifies clusters of genes modulated independently of primary targets, with false discovery rates controlled via Benjamini-Hochberg correction .

Q. How can Bayesian adaptive designs optimize this compound dosing in early-phase trials?

Bayesian models incorporate prior pharmacokinetic data (e.g., half-life = 8–12 hours) to update dose escalations in real-time. Posterior probabilities guide decisions on maximum tolerated doses, minimizing sample size while ensuring safety. Simulations using Stan or WinBUGS validate model robustness .

Q. What frameworks assess this compound’s long-term safety in real-world evidence studies?

Apply the FINER criteria: F easible (large EHR datasets), I nteresting (comparative safety vs. betamethasone), N ovel (risk of HPA axis suppression), E thical (de-identified data), R elevant (guideline updates). Propensity score matching reduces confounding, while time-to-event analyses (Cox models) quantify hazard ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.